molecular formula C13H9ClN2O4 B13770488 Salicylanilide, 4'-chloro-3-nitro- CAS No. 6490-99-9

Salicylanilide, 4'-chloro-3-nitro-

Cat. No.: B13770488
CAS No.: 6490-99-9
M. Wt: 292.67 g/mol
InChI Key: UOHLBUBEMXVTMQ-UHFFFAOYSA-N
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Description

Salicylanilide, 4’-chloro-3-nitro-, also known as 4’-chloro-3-nitrosalicylanilide, is a chemical compound with the molecular formula C13H9ClN2O4. It is a derivative of salicylanilide, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3 position on the benzene ring. This compound is known for its antimicrobial properties and has been studied for various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salicylanilide, 4’-chloro-3-nitro-, typically involves the nitration of salicylanilide derivatives. One common method includes the reaction of 4-chlorosalicylic acid with nitric acid under controlled conditions to introduce the nitro group at the 3 position. The resulting product is then reacted with aniline to form the final compound .

Industrial Production Methods

Industrial production of Salicylanilide, 4’-chloro-3-nitro-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Salicylanilide, 4’-chloro-3-nitro-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted salicylanilides.

Scientific Research Applications

Salicylanilide, 4’-chloro-3-nitro-, has been extensively studied for its antimicrobial properties. It has shown efficacy against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. Additionally, this compound has been investigated for its potential use in treating tuberculosis and other infectious diseases .

In the field of chemistry, Salicylanilide, 4’-chloro-3-nitro-, is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse biological activities. In medicine, it has been explored for its potential anticancer properties, particularly in targeting specific cellular pathways .

Mechanism of Action

The mechanism of action of Salicylanilide, 4’-chloro-3-nitro-, involves the inhibition of key enzymes and pathways in microbial cells. It disrupts the electron transport chain, leading to the generation of reactive oxygen species and oxidative stress. This ultimately results in cell death. The compound also targets specific proteins involved in cell wall synthesis, further enhancing its antimicrobial activity .

Comparison with Similar Compounds

Salicylanilide, 4’-chloro-3-nitro-, is part of a broader class of halogenated salicylanilides. Similar compounds include:

    Niclosamide: Known for its anthelmintic properties and potential anticancer activities.

    Rafoxanide: Used as an anthelmintic in veterinary medicine.

    3’-Chloro-5-nitrosalicylanilide: Exhibits potent antimicrobial activity

Compared to these compounds, Salicylanilide, 4’-chloro-3-nitro-, is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of chloro and nitro groups enhances its antimicrobial efficacy and makes it a valuable compound for further research and development .

Properties

CAS No.

6490-99-9

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C13H9ClN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18)

InChI Key

UOHLBUBEMXVTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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